molecular formula C14H26O3 B11716426 (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol

Cat. No.: B11716426
M. Wt: 242.35 g/mol
InChI Key: FIQGQPUYKMJMOV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is an organic compound that features a tetrahydropyranyl ether group attached to a nonenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure high yield and selectivity. For instance, the hydrogenation of furfural-derived 3,4-dihydropyran over Ni/SiO2 in a continuous flow reactor at 150–200°C has been shown to produce tetrahydropyran with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The double bond in the nonenol chain can be reduced to a single bond.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a saturated alcohol.

Scientific Research Applications

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol exerts its effects involves its interaction with specific molecular targets. The tetrahydropyranyl group can protect hydroxyl groups during chemical reactions, allowing for selective transformations. The nonenol chain can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler compound with a similar ring structure.

    Nonenol: Lacks the tetrahydropyranyl group but has a similar nonenol chain.

    Tetrahydropyranyl ethers: A broader class of compounds with similar protective groups.

Uniqueness

(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is unique due to its combination of a tetrahydropyranyl ether group and a nonenol chain, which provides distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

(E)-4-(oxan-2-yloxy)non-2-en-1-ol

InChI

InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+

InChI Key

FIQGQPUYKMJMOV-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC(/C=C/CO)OC1CCCCO1

Canonical SMILES

CCCCCC(C=CCO)OC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.